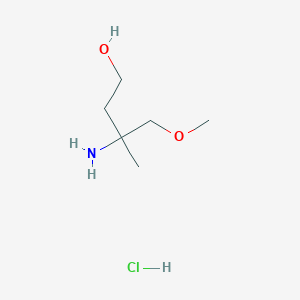

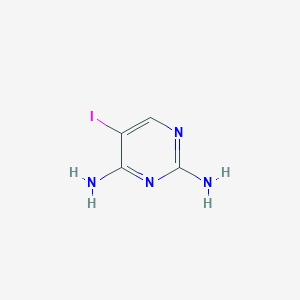

5-Iodopyrimidine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-Iodopyrimidine-2,4-diamine involves two stages . In the first stage, pyrimidine-2,4-diamine reacts with periodic acid, sulfuric acid, iodine, and acetic acid in water for 5.5 hours . In the second stage, the reaction product is treated with potassium hydroxide in water at 20°C .Molecular Structure Analysis

The InChI code for 5-Iodopyrimidine-2,4-diamine is 1S/C4H5IN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9) . The InChI key is RJQHTXXLHUXGRW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Iodopyrimidine-2,4-diamine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . .Aplicaciones Científicas De Investigación

Catalytic Reactions

5-Iodopyrimidine derivatives have been used in catalytic reactions. For instance, the conjugate addition type reaction of 5-iodopyrimidines with α,β-unsaturated ketones, using palladium diacetate-triphenylphosphine complex, highlights the potential of 5-iodopyrimidine derivatives in organic synthesis (Wada, Ohki, Nagai, & Kanatomo, 1991).

Toll-Like Receptor Activation

5-Iodopyrimidine-2,4-diamine derivatives have been investigated for their role in activating human toll-like receptor-8 (TLR8), which is crucial for immune response modulation. Specifically, a compound identified as N(4)-butyl-5-iodo-6-methylpyrimidine-2,4-diamine showed promising activity as a TLR8 agonist, suggesting its potential use in immunotherapy (Beesu, Salyer, Trautman, Hill, & David, 2016).

Antiviral Activity

Certain 5-iodopyrimidine-2,4-diamine derivatives have shown inhibitory activity against retroviruses, indicating their potential application in antiviral therapies. These compounds have demonstrated efficacy in cell culture against viruses such as HIV and Moloney murine sarcoma virus (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Synthesis and Structural Studies

5-Iodopyrimidine-2,4-diamine derivatives are valuable intermediates in chemical synthesis. They have been used in the synthesis of labeled compounds for research, such as [14C]-, [13C4]-, and [13C4,15N2]-5-amino-4-iodopyrimidine, offering potential applications in pharmaceutical and biological research (Latli, Jones, Krishnamurthy, & Senanayake, 2008).

Photochemical Applications

The photolysis of 5-iodopyrimidines has been explored, providing a convenient route to synthesize various pyrimidine derivatives. This method highlights the utility of 5-iodopyrimidines in photochemical applications (Allen, Buckland, Hutley, Oades, & Turner, 1977).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 5-Iodopyrimidine-2,4-diamine is dihydrofolate reductase (DHFR) . DHFR is a crucial enzyme involved in the folate pathway, which plays a significant role in cell growth and division. By inhibiting DHFR, the compound can disrupt the synthesis of essential biomolecules, leading to the inhibition of cell growth .

Mode of Action

5-Iodopyrimidine-2,4-diamine interacts with its target, DHFR, by direct binding . This binding results in the strong inhibition of DHFR’s enzymatic activity . The inhibition of DHFR disrupts the folate pathway, affecting the synthesis of nucleotides and proteins necessary for cell growth and division .

Biochemical Pathways

The primary biochemical pathway affected by 5-Iodopyrimidine-2,4-diamine is the folate pathway . By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a critical cofactor in the synthesis of purines, thymidylate, and certain amino acids. Therefore, the inhibition of DHFR leads to a decrease in these essential biomolecules, disrupting cell growth and division .

Pharmacokinetics

It has been reported that a compound with a similar structure had an acceptable in vivo safety profile and oral bioavailability . The oral bioavailability was reported to be 40.7%, indicating that a significant portion of the compound can be absorbed and utilized in the body .

Result of Action

The molecular effect of 5-Iodopyrimidine-2,4-diamine’s action is the inhibition of DHFR, leading to the disruption of the folate pathway . On a cellular level, this results in the inhibition of cell growth and division, particularly in rapidly dividing cells. This makes the compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as bacterial infections .

Action Environment

The action, efficacy, and stability of 5-Iodopyrimidine-2,4-diamine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s efficacy can be affected by the presence of other substances that may interact with DHFR or other components of the folate pathway . .

Propiedades

IUPAC Name |

5-iodopyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQHTXXLHUXGRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodopyrimidine-2,4-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-4-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2937355.png)

![3-(4-Methoxyphenyl)-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione](/img/structure/B2937358.png)

![N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide](/img/structure/B2937361.png)

![4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde](/img/structure/B2937364.png)

![5-(4-methoxyphenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2937365.png)

![6,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2937366.png)

![N6-isobutyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937368.png)

![1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2937371.png)

![ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate](/img/structure/B2937374.png)